molecular formula C15H14FNO5S B3006847 4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine CAS No. 2411262-02-5

4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine

Cat. No.: B3006847
CAS No.: 2411262-02-5
M. Wt: 339.34
InChI Key: SDZDCQVAKIKCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine is a complex organic compound that features a naphthalene ring substituted with a fluorosulfonyloxy group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the naphthalene derivative. The fluorosulfonyloxy group is introduced through a sulfonation reaction, followed by fluorination. The morpholine moiety is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyloxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted naphthalene compounds.

Scientific Research Applications

4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine moiety may also contribute to the compound’s overall biological activity by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluorosulfonyloxynaphthalene-1-carbonyl)morpholine
  • 4-(3-Chlorosulfonyloxynaphthalene-2-carbonyl)morpholine
  • 4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)piperidine

Uniqueness

4-(3-Fluorosulfonyloxynaphthalene-2-carbonyl)morpholine is unique due to the specific positioning of the fluorosulfonyloxy group and the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-fluorosulfonyloxynaphthalene-2-carbonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c16-23(19,20)22-14-10-12-4-2-1-3-11(12)9-13(14)15(18)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZDCQVAKIKCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.